molecular formula C20H21ClN2O3 B2743071 N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide CAS No. 1421529-66-9

N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide

Cat. No. B2743071
CAS RN: 1421529-66-9
M. Wt: 372.85
InChI Key: FISJPRYJYKTTFY-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Oxalamide Derivatives : A study presented a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the versatility of oxalamide derivatives in chemical synthesis (Mamedov et al., 2016).
  • Crystal Structure of Oxalamide Compounds : The crystal structure of related N,N'-bis(substituted)oxamide compounds was analyzed, revealing insights into their molecular configuration and supramolecular structures (Wang et al., 2016).

Applications in Organic Synthesis and Medicinal Chemistry

  • Synthesis of Bioactive Molecules : Oxalamide derivatives are used as intermediates in the synthesis of complex molecules with potential biological activities, including antimicrobials and anticancer agents. For instance, the transformation of herbicides into more active or less toxic derivatives through modifications at the oxalamide group demonstrates the applicability of these compounds in developing new agrochemicals (Yih et al., 1970).
  • Anticancer Drug Metabolism : Studies on the metabolism of anticancer drugs like cyclophosphamide have identified oxalamide derivatives as metabolites, contributing to the understanding of drug action and toxicity. This research aids in the development of safer and more effective chemotherapy agents (Struck et al., 1971).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-16(21)8-5-9-17(13)23-19(25)18(24)22-12-20(26,15-10-11-15)14-6-3-2-4-7-14/h2-9,15,26H,10-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJPRYJYKTTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide

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